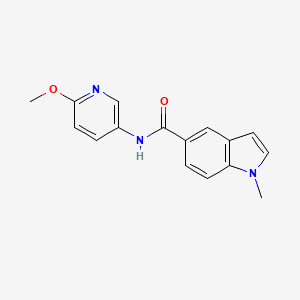

N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-5-carboxamide

Description

N-(6-Methoxypyridin-3-yl)-1-methyl-1H-indole-5-carboxamide is a heterocyclic carboxamide compound featuring a methoxypyridine moiety linked to a methyl-substituted indole core via a carboxamide bridge. Its structure combines aromatic and hydrogen-bonding functionalities, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula |

C16H15N3O2 |

|---|---|

Molecular Weight |

281.31 g/mol |

IUPAC Name |

N-(6-methoxypyridin-3-yl)-1-methylindole-5-carboxamide |

InChI |

InChI=1S/C16H15N3O2/c1-19-8-7-11-9-12(3-5-14(11)19)16(20)18-13-4-6-15(21-2)17-10-13/h3-10H,1-2H3,(H,18,20) |

InChI Key |

CQPJYLOVMNEYKT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(=O)NC3=CN=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-5-carboxamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Methoxypyridine Synthesis: The methoxypyridine moiety can be synthesized by methylation of pyridine derivatives using methyl iodide in the presence of a base such as potassium carbonate.

Coupling Reaction: The final step involves coupling the methoxypyridine with the indole carboxamide. This can be achieved through a condensation reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group for amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of N-(6-hydroxypyridin-3-yl)-1-methyl-1H-indole-5-carboxamide.

Reduction: Formation of N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-5-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may target enzymes, receptors, or other proteins involved in cellular processes.

Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The target compound shares a carboxamide-linked indole-pyridine scaffold with several analogs. Key structural differences lie in substituent groups and core modifications:

Key Observations :

- Solubility : The methoxy group in the target compound likely improves aqueous solubility compared to chloro/methyl substituents in SB-242084 hydrochloride .

- Hydrogen Bonding : Compound 8h () incorporates a 2-hydroxybenzamido group, enabling stronger intermolecular hydrogen bonds compared to the target compound’s methoxy group .

- Synthetic Efficiency : Yields for analogs like 5k and 8h exceed 85%, suggesting robust synthetic routes for carboxamide-linked heterocycles .

Hydrogen Bonding and Protonation Patterns

highlights the importance of protonation sites in similar N,4-diheteroaryl 2-aminothiazole salts. While the target compound lacks a thiazole ring, its methoxypyridine group may mimic protonation behavior observed in:

- Compound 3 () : Protonation at the pyridine nitrogen, forming N⁺–H⋯Owater interactions.

- Compound 4 () : Protonation at the methoxypyridine nitrogen, leading to N⁺–H⋯Npyrazine bonds.

This suggests that the methoxypyridine group in the target compound could participate in similar protonation-dependent hydrogen bonding, influencing crystallinity or receptor binding .

Biological Activity

N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-5-carboxamide is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methoxy group at the 6-position and an indole ring substituted with a carboxamide group at the 5-position. Its molecular formula is C₁₆H₁₅N₃O₂, with a molecular weight of approximately 281.31 g/mol. The unique structural components contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. The presence of the methoxy group enhances binding affinity and specificity, which may improve its therapeutic potential.

Key Biological Activities

-

Anticancer Activity :

- The compound has shown promise in targeting cancer cells. Studies indicate that it may inhibit pathways associated with tumor growth and proliferation.

- In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

-

Anti-inflammatory Effects :

- This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α.

- This activity suggests potential applications in treating inflammatory diseases.

-

Antimicrobial Activity :

- The compound has been evaluated for its effectiveness against various bacterial strains, showing significant inhibitory effects against pathogens like Mycobacterium tuberculosis.

- Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for further research in antimicrobial drug development.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₆H₁₅N₃O₂ | Methoxy group on pyridine | Anticancer, Anti-inflammatory, Antimicrobial |

| ICA38 | C₁₅H₁₃N₃O₂ | Indole carboxamide structure | Antitubercular |

| NITD-304 | C₁₄H₁₈N₄O₂ | Indole derivative | Antitubercular |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

- Anticancer Studies : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 values reported as low as 10 µM) and induced apoptosis through caspase activation pathways .

- Anti-inflammatory Research : In vitro experiments showed that the compound effectively reduced TNF-α levels by approximately 70% at concentrations of 10 µg/mL, outperforming standard anti-inflammatory agents like dexamethasone .

- Antimicrobial Efficacy : The compound exhibited MIC values as low as 0.012 µM against multidrug-resistant M. tuberculosis strains, indicating its potential as a novel therapeutic agent for tuberculosis treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.